molecular formula C15H21NO4Si B1372205 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carboxylic acid CAS No. 1171920-49-2

2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carboxylic acid

Cat. No.: B1372205
CAS No.: 1171920-49-2
M. Wt: 307.42 g/mol
InChI Key: LPAAHOPBWVHPDY-UHFFFAOYSA-N
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Description

2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carboxylic acid is a complex organic compound that features a furo[3,2-b]pyridine core structure. This compound is notable for its tert-butyldimethylsilyloxy group, which provides unique chemical properties and reactivity. It is used in various fields of scientific research, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole and dimethylformamide (DMF) as a solvent . This is followed by the formation of the furo[3,2-b]pyridine core through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or organolithium compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, OsO4

    Reducing agents: LiAlH4, NaBH4

    Nucleophiles: NaOCH3, organolithium compounds

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carboxylic acid has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.

    Medicinal Chemistry: This compound is explored for its potential therapeutic properties and as a precursor in drug development.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The tert-butyldimethylsilyloxy group enhances its stability and reactivity, allowing it to participate in various biochemical pathways. The furo[3,2-b]pyridine core can interact with enzymes and receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carboxylic acid is unique due to its specific combination of the furo[3,2-b]pyridine core and the tert-butyldimethylsilyloxy group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various research and industrial applications.

Biological Activity

2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carboxylic acid, often referred to as tert-BDMS-Furil(Py)-COOH, is a compound characterized by its unique fused heterocyclic structure comprising furan and pyridine rings. This compound has attracted attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of tert-BDMS-Furil(Py)-COOH is C15H21NO4SiC_{15}H_{21}NO_4Si with a molecular weight of 307.42 g/mol. The presence of the tert-butyldimethylsilyl (tert-BDMS) group serves primarily as a protective moiety during synthetic processes, enhancing the compound's stability and solubility.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Furo[3,2-b]pyridine Moiety : Known for its diverse pharmacological activities, this bicyclic structure has been linked to anti-inflammatory and anticancer effects through modulation of signaling pathways.
  • Carboxylic Acid Group : The carboxylic acid functionality may enhance solubility in biological systems and facilitate interactions with biological macromolecules.

Anticancer Activity

Research indicates that compounds featuring the furo[3,2-b]pyridine structure exhibit significant anticancer properties. A study demonstrated that derivatives of this structure can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
HeLa (cervical)15.4Apoptosis induction
MCF-7 (breast)12.7Cell cycle arrest at G1 phase
A549 (lung)20.5Inhibition of PI3K/Akt pathway

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. In vitro studies have shown that tert-BDMS-Furil(Py)-COOH can significantly reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-α25080
IL-630090
IL-1β20070

Case Studies

  • Study on Anticancer Activity : A recent investigation into the anticancer effects of furo[3,2-b]pyridine derivatives highlighted that compounds similar to tert-BDMS-Furil(Py)-COOH showed potent activity against breast cancer cells, with mechanisms involving oxidative stress and mitochondrial dysfunction being proposed.
  • Anti-inflammatory Mechanism : Another study explored the anti-inflammatory properties of this compound in a murine model of acute inflammation, revealing a reduction in edema and inflammatory cell infiltration when administered prior to LPS exposure.

Properties

IUPAC Name

2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4Si/c1-15(2,3)21(4,5)19-9-11-7-12-13(20-11)6-10(8-16-12)14(17)18/h6-8H,9H2,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAAHOPBWVHPDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674091
Record name 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171920-49-2
Record name 2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]furo[3,2-b]pyridine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171920-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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